4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves the condensation of thiophene derivatives with oxazolidinone precursors. One common method is the reaction of 2-(thiophen-2-yl)ethylamine with 4,5,5-trimethyl-1,3-oxazolidin-2-one in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-oxo-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one.
Reduction: Formation of 4-hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]amine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4,5,5-trimethyl-3-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
4-Hydroxy-4,5,5-trimethyl-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Hydroxy-4,5,5-trimethyl-3-[2-(thiophen-2-yl)ethyl]-1,3-oxazolidin-2-one imparts unique electronic properties, making it particularly useful in applications such as organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-(2-thiophen-2-ylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H17NO3S/c1-11(2)12(3,15)13(10(14)16-11)7-6-9-5-4-8-17-9/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
AHZUDTRDPNCDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CC=CS2)(C)O)C |
Origin of Product |
United States |
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